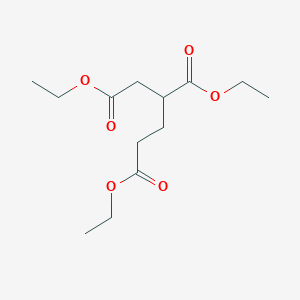

Triethyl butane-1,2,4-tricarboxylate

描述

Contextualization of Butane-1,2,4-tricarboxylates within Multifunctional Organic Esters

Butane-1,2,4-tricarboxylates belong to the class of multifunctional organic esters. These molecules are characterized by the presence of more than one ester functional group, which imparts a range of chemical reactivities. The multiple ester groups can undergo hydrolysis, transesterification, and can act as precursors to other functional groups, making them versatile building blocks in organic synthesis. pharmacy180.comlibretexts.org The parent acid, butane-1,2,4-tricarboxylic acid, is a tricarboxylic acid, a class of organic acids containing three carboxyl functional groups. sigmaaldrich.com

The presence of three carboxylate groups in butane-1,2,4-tricarboxylate allows for the formation of complex structures, including coordination polymers. wikipedia.org The related compound, 2-phosphonobutane-1,2,4-tricarboxylic acid, highlights the diverse applications of such structures, being used as a scale and corrosion inhibitor in water treatment due to its chelating properties. guidechem.com

Academic Significance of Triethyl Butane-1,2,4-tricarboxylate as a Synthetic Intermediate and Target Compound

The academic significance of this compound lies in its utility as a synthetic intermediate and a target for methodological studies. It is used in scientific research for organic synthesis and catalysis, which aids in the study of reaction mechanisms and the development of novel materials. smolecule.com

One notable area of research involves its potential as an inhibitor of glutamate (B1630785) carboxypeptidase II. sigmaaldrich.com Furthermore, its application as a plasticizer for Polylactic Acid (PLA) has been explored, demonstrating its relevance in polymer science. In such studies, the compound is blended with PLA to modify the thermal and mechanical properties of the polymer.

The general class of aliphatic carboxylic acids and their derivatives are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals and other biologically active compounds. rsc.org The development of new synthetic methods often involves the use of such multifunctional compounds to build molecular complexity.

Historical Overview of Research on Butane (B89635) Tricarboxylic Acid and its Esters

Research into butane tricarboxylic acids and their esters is part of the broader history of the study of polycarboxylic acids. A new synthesis for butane-1,2,4-tricarboxylic acid was reported in the Journal of the American Chemical Society in 1948. acs.orgacs.org This indicates that the compound and its derivatives have been of interest to the scientific community for a considerable period.

Historically, the synthesis of polycarboxylic acids has been a subject of investigation. For instance, a process for producing butane-1,2,4-tricarboxylic acid involves the oxidation of hexahydro-p-hydroxybenzoic acid or its esters using nitric acid or potassium permanganate (B83412). guidechem.com The synthesis of related tetracarboxylic acids, such as butane-1,2,3,4-tetracarboxylic acid, has also been a focus, with methods starting from succinic anhydride (B1165640) being developed. mdpi.org The study of such compounds is often driven by their potential industrial applications, for example, as cross-linking agents. wikipedia.org

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1188-35-8 | sigmaaldrich.com |

| Molecular Formula | C13H22O6 | acs.org |

| Molecular Weight | 274.31 g/mol | sigmaaldrich.com |

| Physical Form | Solid or liquid | sigmaaldrich.com |

| Storage Temperature | Room temperature, sealed in dry conditions | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | CKNUUYLRWBMMIE-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

triethyl butane-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-4-17-11(14)8-7-10(13(16)19-6-3)9-12(15)18-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNUUYLRWBMMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565293 | |

| Record name | Triethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-35-8 | |

| Record name | 1,2,4-Triethyl 1,2,4-butanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triethyl Butane 1,2,4 Tricarboxylate

Strategies for the Synthesis of the Butane-1,2,4-tricarboxylic Acid Core

The construction of the butane-1,2,4-tricarboxylic acid molecule is a critical step, and several synthetic routes have been established. These methods can be classified into two main types: the oxidative cleavage of cyclic precursors and the assembly of the acyclic carbon skeleton through carbon-carbon bond-forming reactions.

Oxidation Approaches to Butane-1,2,4-tricarboxylic Acid

Oxidation reactions provide a direct pathway to butane-1,2,4-tricarboxylic acid by cleaving the ring of a suitable cyclic starting material. Potent oxidizing agents are employed to break carbon-carbon bonds within the ring and convert the constituent carbons into carboxylic acid groups.

Nitric acid is a strong oxidizing agent capable of cleaving cyclic organic compounds to yield dicarboxylic or tricarboxylic acids. google.combibliotekanauki.pl This method has been specifically applied to the synthesis of butane-1,2,4-tricarboxylic acid from cyclic precursors like hexahydro-p-hydroxybenzoic acid or its esters. google.com The reaction typically involves heating the cyclic precursor with concentrated nitric acid. google.com To enhance the reaction's efficiency, a catalyst such as ammonium (B1175870) vanadate (B1173111) is often employed. google.com The oxidation with nitric acid is generally conducted at elevated temperatures, for instance, between 65-100 °C, using a nitric acid concentration of at least 60%. google.com While effective, the use of strong oxidizing agents like nitric acid is a common industrial method for producing various dicarboxylic acids from cyclic alcohols and ketones. bibliotekanauki.pl

Table 1: Nitric Acid Oxidation Conditions

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Hexahydro-p-hydroxybenzoic acid or its esters | google.com |

| Oxidizing Agent | Nitric Acid (≥60% concentration) | google.com |

| Catalyst | Ammonium vanadate | google.com |

| Temperature | 65-100 °C | google.com |

Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent used in organic synthesis to convert various functional groups into carboxylic acids. libretexts.orgquora.com It can be used as an alternative to nitric acid for the synthesis of butane-1,2,4-tricarboxylic acid. google.com The process involves the oxidation of a cyclic precursor, such as an ester of hexahydro-p-hydroxybenzoic acid, with potassium permanganate. google.com This oxidation is typically carried out under milder temperature conditions compared to nitric acid oxidation, preferably between -5 to +25 °C. google.com The reaction is often performed in the presence of a base like potassium hydroxide (B78521). google.com Potassium permanganate is known for its ability to oxidize carbon atoms with weak C-H bonds or those attached to hydroxyl groups, ultimately leading to the formation of carboxylic acids. libretexts.org

Table 2: Potassium Permanganate Oxidation Conditions

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Ethyl hexahydro-p-hydroxybenzoate | google.com |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | google.com |

| Additive | Potassium Hydroxide (KOH) | google.com |

| Temperature | -5 to +25 °C | google.com |

Carbon-Carbon Bond Forming Reactions

An alternative to the oxidative cleavage of rings is the construction of the butane-1,2,4-tricarboxylic acid backbone through sequential carbon-carbon bond-forming reactions. This approach builds the required carbon chain and introduces the carboxylic acid functionalities through subsequent transformations.

A notable synthesis involves the Michael addition of acrylonitrile (B1666552) to diethyl acetosuccinate. acs.org This reaction is a conjugate addition where the nucleophilic enolate of diethyl acetosuccinate attacks the electrophilic β-carbon of acrylonitrile. The reaction is facilitated by a basic catalyst, such as potassium hydroxide, and is typically run at a controlled temperature of 30-35 °C. acs.org This key step forms the adduct, 1-cyano-3-acetyl-3,4-dicarboethoxybutane, effectively assembling the carbon skeleton required for the final product. acs.org

The intermediate formed from the Michael addition, 1-cyano-3-acetyl-3,4-dicarboethoxybutane, contains a nitrile group, an acetyl group, and two ester groups. acs.org To obtain the target butane-1,2,4-tricarboxylic acid, these functional groups must be hydrolyzed. This transformation is achieved by heating the intermediate with a concentrated base, such as 58% potassium hydroxide, at around 75-80 °C. acs.org This vigorous hydrolysis converts the nitrile group (-CN) and the two ester groups (-CO₂C₂H₅) into carboxylate salts. acs.orgchemistrysteps.comlibretexts.org Simultaneously, the acetyl group (CH₃CO-) is cleaved and converted to acetate (B1210297). acs.org Subsequent acidification of the resulting salt mixture yields butane-1,2,4-tricarboxylic acid and acetic acid. acs.orglibretexts.org

Table 3: Summary of Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| Acetic Acid | By-product of hydrolysis |

| Acrylonitrile | Reactant in Michael addition |

| Ammonium vanadate | Catalyst for nitric acid oxidation |

| Butane-1,2,4-tricarboxylic acid | Core acid precursor |

| Diethyl acetosuccinate | Reactant in Michael addition |

| Ethyl hexahydro-p-hydroxybenzoate | Starting material for oxidation |

| Hexahydro-p-hydroxybenzoic acid | Starting material for oxidation |

| 1-Cyano-3-acetyl-3,4-dicarboethoxybutane | Intermediate in C-C bond formation route |

| Nitric Acid | Oxidizing agent |

| Potassium Hydroxide | Base catalyst and hydrolysis reagent |

| Potassium Permanganate | Oxidizing agent |

Alternative Synthetic Routes to Butanetricarboxylic Acid Scaffolds

The synthesis of the precursor, Butane-1,2,4-tricarboxylic acid, is a critical first step. Several distinct pathways have been developed to construct this molecular scaffold.

One notable method involves a Michael addition reaction. In this synthesis, diethyl acetosuccinate is reacted with acrylonitrile in the presence of a basic catalyst. acs.org The resulting adduct, 1-cyano-3-acetyl-3,4-dicarboethoxybutane, is then subjected to vigorous hydrolysis using a concentrated potassium hydroxide solution. acs.org This process cleaves both the ester and acetyl groups and hydrolyzes the nitrile, yielding butane-1,2,4-tricarboxylic acid and acetic acid. acs.org

An entirely different approach relies on the oxidative cleavage of a cyclic precursor. Butane-1,2,4-tricarboxylic acid can be produced by the oxidation of hexahydro-p-hydroxybenzoic acid or its esters. google.com This transformation can be achieved using strong oxidizing agents such as nitric acid, often in the presence of an ammonium vanadate catalyst, at elevated temperatures (65-100 °C). google.com Alternatively, potassium permanganate can be employed for the oxidation, typically at cooler temperatures ranging from -5 to +25 °C. google.com

Table 1: Comparison of Synthetic Routes to Butane-1,2,4-tricarboxylic Acid

| Starting Materials | Key Transformation | Reagents | Reference |

|---|

Esterification Protocols for the Formation of Triethyl Butane-1,2,4-tricarboxylate

Once butane-1,2,4-tricarboxylic acid is obtained, the subsequent step is the formation of the triethyl ester through various esterification techniques.

Direct Esterification Techniques of Butane-1,2,4-tricarboxylic Acid

The most conventional method for synthesizing this compound is the direct esterification of butane-1,2,4-tricarboxylic acid with ethanol (B145695). This reaction, a classic example of Fischer-Speier esterification, is typically performed by heating the carboxylic acid in an excess of ethanol, which serves as both reactant and solvent. rsc.org The process requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is usually conducted under reflux conditions to drive the reaction towards completion by removing the water formed as a byproduct. rsc.org

Transesterification Methodologies Utilizing this compound

Transesterification represents an alternative route to this compound. This method involves reacting a different ester of butane-1,2,4-tricarboxylic acid (for example, trimethyl butane-1,2,4-tricarboxylate) with ethanol in the presence of a catalyst. The equilibrium is driven in favor of the desired triethyl ester, typically by using a large excess of ethanol or by removing the more volatile alcohol byproduct (in this case, methanol). This method is particularly useful if an alternative ester is more readily available or if reaction conditions need to be milder than those required for direct esterification. Anionic nucleophiles, such as the 1,2,4-triazole (B32235) anion, have proven to be effective catalysts for promoting transesterification reactions. nih.gov

Catalytic Systems Employed in Ester Synthesis

The choice of catalyst is pivotal for an efficient esterification process. Catalysts are broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts : These are soluble in the reaction medium. Traditional examples include mineral acids like sulfuric acid and Lewis acids such as ferric chloride. rsc.org More modern organocatalysts include p-dodecylbenzenesulfonic acid (DBSA), a surfactant-type Brønsted acid that can facilitate esterification even in water. organic-chemistry.org Anionic species like the 1,2,4-triazole anion have also been identified as active acyl transfer catalysts suitable for transesterification. nih.gov

Heterogeneous Catalysts : These solid-phase catalysts are insoluble in the reaction medium, which simplifies their removal and recycling, adding a green chemistry advantage. Examples include ion-exchange resins like Dowex H+, which can be used with sodium iodide to effectively catalyze esterifications. nih.gov Other solid acid catalysts showing excellent performance include porous phenolsulfonic acid-formaldehyde (PSF) resin and graphene oxide, both of which can be reused multiple times without significant loss of activity. organic-chemistry.org

Table 2: Catalytic Systems for Esterification

| Catalyst Type | Specific Example | Key Features | Reference |

|---|---|---|---|

| Homogeneous (Mineral Acid) | Sulfuric Acid (H₂SO₄) | Traditional, strong acid catalyst. | rsc.org |

| Homogeneous (Organocatalyst) | p-Dodecylbenzenesulfonic acid (DBSA) | Surfactant-type; enables reactions in water. | organic-chemistry.org |

| Homogeneous (Anionic) | 1,2,4-Triazole Anion | Effective for transesterification and aminolysis. | nih.gov |

| Heterogeneous (Resin) | Dowex H⁺ / NaI | Reusable solid acid catalyst system. | nih.gov |

| Heterogeneous (Polymeric) | Phenolsulfonic acid-formaldehyde (PSF) resin | Macroporous, reusable, solvent-free potential. | organic-chemistry.org |

| Heterogeneous (Carbon) | Graphene Oxide | Efficient, reusable heterogeneous acid catalyst. | organic-chemistry.org |

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry increasingly incorporates the principles of green chemistry to minimize environmental impact. This involves the use of safer solvents, energy-efficient conditions, and recyclable materials.

Environmentally Benign Reaction Conditions and Solvents

Significant efforts have been made to develop greener esterification protocols that reduce or eliminate the use of hazardous materials and minimize energy consumption.

One major advancement is the development of solvent-free reaction conditions. researchgate.net Mechanochemistry, which uses mechanical force to induce reactions, is one such technique. nih.gov High-speed ball-milling (HSBM), for example, can facilitate esterification reactions without the need for any solvent, which avoids the use of environmentally harmful and toxic substances. nih.gov

The selection of solvent is another critical aspect of green chemistry. When a solvent is necessary, the focus is on using environmentally benign options. thecalculatedchemist.com Ethanol, which serves as a reactant in the synthesis of this compound, is considered a relatively safe and biodegradable solvent. thecalculatedchemist.com Other greener solvents like ethyl acetate are preferred over more toxic options such as dichloromethane (B109758) or DMF. rsc.orgthecalculatedchemist.com Furthermore, the use of surfactant-like catalysts such as DBSA can even allow esterification to be performed in water, the most environmentally friendly solvent. organic-chemistry.org

Table 3: Green Chemistry Approaches in Ester Synthesis

| Approach | Description | Examples | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Performing the reaction without a solvent medium to reduce waste. | High-Speed Ball-Milling (Mechanochemistry). | nih.gov |

| Benign Solvents | Using solvents with low toxicity and environmental impact. | Ethanol, Ethyl Acetate, Water. | organic-chemistry.orgthecalculatedchemist.com |

| Reusable Catalysis | Employing solid catalysts that can be easily recovered and reused. | Dowex H⁺ resin, PSF resin, Graphene Oxide. | organic-chemistry.orgnih.gov |

Atom Economy and Waste Minimization Strategies

The pursuit of sustainable chemical manufacturing necessitates a thorough analysis of synthetic routes through the lens of green chemistry principles. Atom economy and waste minimization are central to this evaluation, aiming to maximize the incorporation of reactant atoms into the final product and reduce the generation of harmful byproducts. researchgate.net

Atom Economy Analysis

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mygreenlab.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A plausible two-step synthesis can be considered:

Michael Addition: Diethyl malonate reacts with ethyl acrylate (B77674) to form a triester adduct. This type of reaction is known to be highly atom-economical as it involves the addition of one molecule to another without the loss of any atoms. researchgate.net

Fischer Esterification: The resulting intermediate tricarboxylic acid (after hydrolysis of the initial adduct if necessary) is then esterified with ethanol. The Fischer esterification is a condensation reaction that produces water as a significant byproduct, which inherently lowers the atom economy. chemrxiv.orgmasterorganicchemistry.com

The following table outlines the reactants and products for a hypothetical direct synthesis of this compound from diethyl malonate and ethyl acrylate, which represents an idealized, highly atom-economical pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 |

| Ethyl acrylate | C₅H₈O₂ | 100.12 |

| This compound | C₁₃H₂₂O₆ | 274.31 |

In an ideal scenario where these two reactants could directly form the product, the atom economy would be 100%. However, the likely multi-step process involving hydrolysis and re-esterification introduces byproducts that reduce this value.

Waste Minimization Strategies

Several strategies can be employed to minimize waste in the synthesis of this compound:

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. In the Michael addition step, a catalytic amount of a base is typically used, which is more environmentally benign than using stoichiometric amounts of a strong base. For the Fischer esterification, solid acid catalysts or reusable mineral acids can be employed to facilitate the reaction and simplify purification, reducing the generation of acidic waste streams. chemrxiv.orgmasterorganicchemistry.com

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Utilizing greener solvents, such as water or ethanol (which also serves as a reactant in the esterification step), or minimizing solvent use altogether can drastically reduce waste.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve yield and selectivity, thereby reducing the formation of byproducts and the need for extensive purification, which itself can generate significant waste.

The following table provides a qualitative overview of potential waste streams and mitigation strategies for the synthesis of this compound.

| Synthetic Step | Potential Waste Products | Waste Minimization Strategies |

| Michael Addition | Basic catalyst residue, organic solvents. | Use of catalytic amounts of base, selection of recyclable or biodegradable solvents. |

| Hydrolysis | Acidic or basic quenching agents, salts. | Neutralization and proper disposal of aqueous waste, potential for salt recovery. |

| Fischer Esterification | Water, excess ethanol, acid catalyst. | Removal of water to drive the reaction, recovery and reuse of excess ethanol and catalyst. |

| Purification | Organic solvents from extraction and chromatography. | Minimizing purification steps through optimized reaction selectivity, solvent recycling. |

By focusing on these green chemistry principles, the synthesis of this compound can be designed to be more efficient and environmentally responsible, aligning with the goals of sustainable chemical production.

Spectroscopic and Structural Elucidation of Triethyl Butane 1,2,4 Tricarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Triethyl butane-1,2,4-tricarboxylate is predicted to exhibit distinct signals corresponding to the various non-equivalent protons in its structure. The ethyl groups would show characteristic quartet and triplet patterns. The protons on the butane (B89635) backbone would present more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.1 | Quartet | 6H | -O-CH₂ -CH₃ |

| ~2.5-1.9 | Multiplet | 5H | Butane backbone protons |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbons of the ester groups are expected to appear furthest downfield.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~170-175 | C =O (Ester carbonyls) |

| ~60 | -O-CH₂ -CH₃ |

| ~20-45 | Butane backbone carbons |

Note: This is a predicted data table. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Studies

Due to the presence of a stereocenter at the C2 position of the butane backbone, this compound can exist as a racemic mixture of enantiomers. Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for the definitive assignment of all proton and carbon signals and for studying the preferred conformations of the molecule in solution. These techniques help establish connectivity between protons and carbons and reveal through-space interactions, which are crucial for stereochemical determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester functional groups.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~1735 | Strong | C=O (Ester carbonyl) stretching |

| ~1200 | Strong | C-O (Ester) stretching |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (C₁₃H₂₂O₆), the molecular ion peak [M]⁺ would be expected at m/z 274.31.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Ion |

|---|---|

| 274 | [M]⁺ |

| 229 | [M - OCH₂CH₃]⁺ |

Note: This is a predicted data table. Actual fragmentation patterns can be complex.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

Gas Chromatography (GC): Given its likely volatility, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. The retention time in a GC analysis is a characteristic property of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A suitable reversed-phase column and a mobile phase, likely a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be used for the analysis. The purity can be determined by the area of the peak corresponding to the compound in the chromatogram.

Due to the chiral nature of this compound, chiral chromatography (either GC or HPLC) would be necessary to separate and quantify the individual enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS is the method of choice for determining its purity and for identifying any volatile impurities that may be present from its synthesis or degradation.

The analysis would involve introducing a thermally stable, volatile sample of this compound into the gas chromatograph. The compound would then be separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, would likely be suitable for this analysis, given the ester nature of the compound.

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum provides valuable information for the structural elucidation of the parent molecule and any co-eluting impurities.

Table 1: Hypothetical GC-MS Data for this compound Analysis

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-500 amu |

| Expected Retention Time | ~15-20 min (estimated) |

| Expected Major Mass Fragments (m/z) | Fragments corresponding to the loss of ethoxy groups (-OC2H5), and other characteristic cleavages would be anticipated. |

This table is illustrative and based on typical parameters for the analysis of similar ester compounds. Actual values would need to be determined experimentally.

The identification of volatile impurities would be achieved by comparing their mass spectra with established libraries (e.g., NIST). Common impurities could include residual starting materials from synthesis, such as diethyl maleate (B1232345) and ethyl acrylate (B77674), or byproducts of the reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

For compounds that are not sufficiently volatile or are thermally labile, High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the preferred analytical techniques. These methods separate components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase.

The analysis of this compound by HPLC or UPLC would likely employ a reversed-phase column (e.g., C18 or C8) with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, would likely be necessary to achieve optimal separation of the target compound from any impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional groups exhibit some UV absorbance, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). For enhanced specificity and sensitivity, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the state-of-the-art approach.

UPLC, which utilizes smaller particle sizes in the stationary phase (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.

A potential set of conditions for the HPLC analysis of this compound is outlined in the table below.

Table 2: Illustrative HPLC/UPLC Parameters for this compound Analysis

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | 50% B to 95% B over 15 min | 50% B to 95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detector | UV at 210 nm or ELSD | UV at 210 nm or CAD |

This table presents a hypothetical comparison and typical starting conditions. Method development and optimization would be required for the specific analysis of this compound.

The data obtained from HPLC or UPLC analysis would provide information on the purity of the compound by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Non-volatile impurities would also be separated and could be quantified.

Chemical Reactivity and Reaction Mechanisms of Triethyl Butane 1,2,4 Tricarboxylate

Hydrolysis Reactions and Kinetics

The hydrolysis of esters is a fundamental chemical reaction that involves the cleavage of the ester bond by water. This reaction can be catalyzed by either an acid or a base. libretexts.org

Under acidic conditions, the hydrolysis of an ester is the reverse of the Fischer esterification reaction. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is reversible and typically does not proceed to completion. The products of acidic hydrolysis of Triethyl butane-1,2,4-tricarboxylate would be butane-1,2,4-tricarboxylic acid and ethanol (B145695). libretexts.orgmasterorganicchemistry.com

Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester. The products of the basic hydrolysis of this compound are the salt of butane-1,2,4-tricarboxylic acid and ethanol. libretexts.org

Table 1: General Products of this compound Hydrolysis

| Hydrolysis Type | Reactants | Products |

| Acidic | This compound, Water, Acid Catalyst | Butane-1,2,4-tricarboxylic acid, Ethanol |

| Basic | This compound, Base (e.g., NaOH) | Salt of Butane-1,2,4-tricarboxylic acid, Ethanol |

Transesterification Reactions with Different Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. scienceinfo.comyoutube.com For this compound, reaction with different alcohols would result in the formation of different triesters. For example, reacting it with methanol (B129727) would yield trimethyl butane-1,2,4-tricarboxylate. smolecule.com

The efficiency of transesterification can be influenced by the type of alcohol used. Studies on the transesterification of vegetable oils have shown that different alcohols, such as methanol, ethanol, and butanol, can affect the ester yield. researchgate.net For instance, some research indicates that transesterification with butanol can lead to a better yield compared to methanol and ethanol under certain conditions. researchgate.net In the context of biodiesel production from Jatropha oil, transesterification has been successfully carried out with various alcohols, including ethanol, n-propanol, iso-propanol, and iso-butanol, using metal triflate catalysts. itb.ac.id

Detailed experimental data on the transesterification of this compound with a range of specific alcohols, including reaction conditions and product yields, is not extensively documented in scientific literature.

Table 2: Potential Products of Transesterification of this compound

| Reactant Alcohol | Potential Product |

| Methanol | Trimethyl butane-1,2,4-tricarboxylate |

| Propanol | Tripropyl butane-1,2,4-tricarboxylate |

| Butanol | Tributyl butane-1,2,4-tricarboxylate |

Reactivity of Ester and Aliphatic Carboxyl Functionalities

This compound possesses three ester functional groups. The reactivity of these groups is central to the chemical behavior of the molecule. The carbonyl carbon of the ester group is electrophilic and is the primary site for nucleophilic attack in reactions like hydrolysis and transesterification. libretexts.org

In a molecule with multiple ester groups, the potential for intramolecular reactions exists, especially if the chain length allows for the formation of stable ring structures. For instance, the intramolecular reaction of a molecule containing both a hydroxyl and an ester group can lead to the formation of a cyclic ester, also known as a lactone. quora.com

The relative reactivity of the three ester groups in this compound could be influenced by their positions on the butane (B89635) backbone (positions 1, 2, and 4). Steric hindrance around each ester group could lead to differences in their susceptibility to nucleophilic attack. However, specific studies detailing the differential reactivity of these ester groups in this particular molecule are not available.

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, this would relate to whether a reaction, such as partial hydrolysis, preferentially occurs at the C1, C2, or C4 ester group. Stereoselectivity refers to the preferential formation of one stereoisomer over another. The carbon at the 2-position of the butane backbone in this compound is a chiral center, meaning the molecule can exist as different stereoisomers. nih.gov

Chemical transformations involving this chiral center could potentially proceed with stereoselectivity, leading to an enrichment of one enantiomer or diastereomer. For example, stereoselective and stereospecific intramolecular Schmidt reactions have been used to create complex alkaloid skeletons with high degrees of stereocontrol. nih.gov

However, there is a lack of specific research in the public domain investigating the regioselectivity or stereoselectivity of chemical reactions involving this compound. Such studies would be valuable for understanding and controlling the outcomes of its chemical transformations for specific applications.

Derivatives and Analogues of Butane 1,2,4 Tricarboxylates in Academic Research

Exploration of Other Alkyl Esters of Butane-1,2,4-tricarboxylic Acid (e.g., Trimethyl, Tripropyl)

The properties and applications of butane-1,2,4-tricarboxylic acid can be modified by esterification with different alcohols. Research into various alkyl esters allows for the fine-tuning of characteristics such as solubility, boiling point, and reactivity. epa.gov

Trimethyl butane-1,2,4-tricarboxylate is one such ester that has been a subject of study. epa.govnih.govsigmaaldrich.com It is a liquid at room temperature and is noted for its solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This ester can serve as a precursor in the synthesis of more complex molecules and is used in the manufacturing of polymers and resins, where it can act as a plasticizer to enhance flexibility and durability.

Tripropyl butane-1,2,4-tricarboxylate is another alkyl ester of butane-1,2,4-tricarboxylic acid. The n-propyl ester of hexahydro-p-hydroxybenzoic acid has been used as a starting material in the synthesis of butane-1,2,4-tricarboxylic acid through oxidation. google.com The exploration of different alkyl chains, from methyl to propyl and beyond, is a general strategy in medicinal chemistry and materials science to modulate the physicochemical properties of a parent molecule. epa.govnih.gov

Phosphono Derivatives: Focus on 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC)

A particularly well-studied derivative is 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), an organophosphonate that combines the functionalities of both carboxylic and phosphonic acids. northmetal.netatamankimya.com This dual functionality imparts excellent properties as a scale and corrosion inhibitor, making it highly effective in various industrial applications, including cooling water systems and as a chelating agent in detergents. irowater.comaquapharm-india.com PBTC is known for its high thermal stability and effectiveness over a wide range of pH levels. aquapharm-india.com

The synthesis of PBTC has been described in several patents and publications. A common industrial process involves a multi-step reaction. guidechem.comgoogle.com One pathway starts with the reaction of a dialkyl phosphite, such as dimethyl phosphite, with a dialkyl ester of maleic acid in the presence of a basic catalyst to form a tetraalkyl phosphonosuccinate. google.com This intermediate is then reacted with an acrylic acid alkyl ester, like methyl acrylate (B77674), again in the presence of an alkaline catalyst. google.com The resulting product is subsequently saponified to yield PBTC. google.comgoogle.com

Modifications to this synthetic route aim to improve yield and purity, as by-products can affect the performance of the final product. irowater.com For instance, one patented process emphasizes conducting the reaction without the need for isolating and purifying the intermediate phosphonosuccinic acid tetraalkyl ester, which can streamline the production. google.com The purity of the final PBTC product can be assessed using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the main component and any phosphorus-containing impurities. irowater.com

The presence of both phosphonate (B1237965) and carboxylate groups makes PBTC a powerful complexing agent for a variety of metal ions, including those of calcium, magnesium, zinc, aluminum, and iron, as well as radionuclides. nih.govcvut.cz This strong chelating ability is fundamental to its function as a scale inhibitor, where it prevents the precipitation of mineral salts. aquapharm-india.com

The complexation behavior of PBTC with metal ions has been the subject of detailed academic investigation. For example, studies have explored its interaction with the uranyl ion (U(VI)), which is relevant in the context of nuclear waste management where PBTC might be used as a cement additive. cvut.cziaea.org These studies use spectroscopic techniques to characterize the structure and thermodynamics of the formed U(VI)-PBTC complexes. cvut.cziaea.org

Understanding the protonation equilibria of PBTC is crucial for predicting its speciation and complexation behavior at different pH values. nih.govresearchgate.net Despite its widespread use, consistent and reliable data on the protonation constants (pKa values) of PBTC were lacking until recent detailed studies. mdpi.com

A comprehensive study employing multinuclear (¹H, ¹³C, and ³¹P) NMR spectroscopy has provided accurate pKa values for PBTC in an aqueous solution. nih.govresearchgate.netmdpi.com The pH-dependent chemical shifts and scalar spin-spin coupling constants were rigorously evaluated to determine the deprotonation sequence. nih.govmdpi.com The study revealed two pKa values for the phosphonate group and three for the carboxyl groups. nih.govresearchgate.netmdpi.com Density Functional Theory (DFT) calculations supported the experimental findings, indicating strong intramolecular hydrogen bonding that influences the deprotonation sequence. nih.govmdpi.com

Table 1: pKa Values of PBTC Determined by Multinuclear NMR Spectroscopy nih.govresearchgate.netmdpi.com

| Functional Group | pKa Value |

|---|---|

| Phosphonate | 0.90 ± 0.02 |

| Carboxylate | 3.92 ± 0.02 |

| Carboxylate | 4.76 ± 0.03 |

| Carboxylate | 6.13 ± 0.03 |

| Phosphonate | 9.79 ± 0.02 |

The interaction between a metal ion and a ligand like PBTC can be characterized by thermodynamic and kinetic parameters. nih.govresearchgate.netnih.govrsc.org Thermodynamic studies, often using techniques like Isothermal Titration Calorimetry (ITC), provide information on the enthalpy and entropy of complexation, which helps in understanding the driving forces of the interaction. iaea.org

Kinetic studies, on the other hand, investigate the rates of the formation and dissociation of metal-ligand complexes. nih.govresearchgate.net For PBTC, understanding the kinetics of its complexation with metal ions is important for its application in dynamic systems like industrial water circuits. The rate at which PBTC can sequester metal ions before they precipitate as scale is a key factor in its effectiveness.

Recent research has included thermodynamic studies of the complexation of lanthanides and actinides with PBTC using ITC. iaea.org These studies require the prior determination of the protonation enthalpies of PBTC, which can be determined from separate calorimetric experiments combined with the pKa values obtained from NMR. iaea.org The analysis of the calorimetric data for the complexation of U(VI) with PBTC is complex due to pH changes during the titration, which necessitates accounting for the heat contribution from the forced deprotonation of the carboxyl groups involved in complexation. iaea.org

The speciation of a chemical compound refers to the distribution of its various forms in a solution under specific conditions of pH and concentration. For PBTC, its speciation in the presence of metal ions determines its efficacy as a scale inhibitor. nih.govresearchgate.net Speciation diagrams, which plot the relative concentration of each species as a function of pH, can be constructed using the determined pKa values of the ligand and the stability constants of the metal-ligand complexes. nih.govresearchgate.net

Studies on the complexation of U(VI) with PBTC have shown that at a metal-to-ligand ratio of 1:1 or higher, a single dominant U(VI)-PBTC species is formed over a wide pH range. cvut.cziaea.org NMR data from these studies indicate that the U(VI) ion is chelated by both the phosphonate group and one of the carboxyl groups of the PBTC molecule. cvut.cziaea.org These experimental findings, supported by DFT calculations, allow for the postulation of the structure of the dominant U(VI)-PBTC complex. cvut.cziaea.org The determination of the speciation of PBTC with various metal ions under different conditions is an active area of research, crucial for optimizing its performance in industrial applications and for assessing its environmental fate. nih.gov

Complexation Chemistry of PBTC with Metal Ions

Homoaconitate and Homoisocitrate Analogues and their Derivatives

In the realm of biochemistry, homoaconitate and homoisocitrate, analogues of butane-1,2,4-tricarboxylate, are key intermediates in the α-aminoadipate pathway for lysine (B10760008) biosynthesis. wikipedia.org This metabolic route is particularly significant in fungi and certain thermophilic bacteria. nih.govresearchgate.net

The isomerization of homocitrate to homoisocitrate is a critical step in this pathway and involves the intermediate formation of cis-homoaconitate. wikipedia.org This transformation is catalyzed by enzymes belonging to the aconitase family. nih.gov In fungi such as Saccharomyces cerevisiae and Aspergillus fumigatus, two separate enzymes are required for this isomerization. nih.govresearchgate.net An aconitase first catalyzes the dehydration of homocitrate to cis-homoaconitate. nih.gov Subsequently, a distinct enzyme, homoaconitase (HACN), facilitates the hydration of cis-homoaconitate to produce homoisocitrate. nih.govresearchgate.net

In contrast, research on the methanogen Methanocaldococcus jannaschii has revealed a bifunctional homoaconitase that can catalyze both the dehydration of (R)-homocitrate to cis-homoaconitate and the subsequent hydration to (2R,3S)-homoisocitrate. nih.gov This enzyme has also demonstrated broad substrate specificity, being capable of acting on longer-chain analogues of cis-homoaconitate. nih.govresearchgate.net The final step in this sequence is the conversion of homoisocitrate to 2-oxoadipate, a reaction catalyzed by homoisocitrate dehydrogenase (HICDH). wikipedia.orgnih.gov

Studies on the substrate specificity of these enzymes are crucial for understanding their evolutionary relationships and for potential applications in biocatalysis. For instance, the homoaconitase from M. jannaschii has been shown to hydrate (B1144303) maleate (B1232345) to produce D-malate, indicating a degree of catalytic promiscuity. nih.gov Site-directed mutagenesis studies have been employed to probe the residues responsible for substrate specificity, offering insights into the potential for engineering these enzymes for novel synthetic applications. nih.gov

| Compound | Role in Lysine Biosynthesis | Key Enzymes Involved | Organism(s) of Study |

|---|---|---|---|

| Homoaconitate (cis-Homoaconitic acid) | Intermediate formed from homocitrate | Aconitase, Homoaconitase | Fungi (Saccharomyces cerevisiae, Aspergillus fumigatus), Thermus thermophilus, Methanogens (Methanocaldococcus jannaschii) |

| Homoisocitrate | Isomer of homocitrate, precursor to 2-oxoadipate | Homoaconitase, Homoisocitrate Dehydrogenase | Fungi, Thermus thermophilus, Methanogens |

Other Carboxylic Acid Derivatives and Polycarboxylates with Butane (B89635) Backbones

Beyond the biochemically significant analogues, academic research has also focused on other carboxylic acid derivatives and polycarboxylates built upon a butane framework. A prominent example is butane-1,2,3,4-tetracarboxylic acid (BTCA), a polycarboxylate that has garnered significant attention for its utility as a cross-linking agent. sigmaaldrich.commdpi.org

A primary application of BTCA is in the textile industry as a formaldehyde-free durable press finishing agent for cotton fabrics. mdpi.orgfishersci.no When applied to cotton cellulose, BTCA can form cross-links that enhance the fabric's properties, leading to improved wrinkle resistance and anti-pilling characteristics. sigmaaldrich.com Furthermore, treatment with BTCA has been shown to impart flame-retardant properties to cotton. sigmaaldrich.comfishersci.no

In materials science, BTCA is utilized in the fabrication of advanced materials. It has been employed to create flexible and water-stable nanocellulose membranes, where it acts as a cross-linker to improve the membrane's ionic conductivity. sigmaaldrich.com BTCA also serves as a building block for the synthesis of specialized polymers, including polyimides, which are known for their thermal stability and resistance to acids and hydrocarbons. mdpi.org These polymers find use in photosensitive materials, biomedical applications, and as electrical insulators. mdpi.orgresearchgate.net

The synthesis of BTCA itself has been a subject of research, with efforts focused on developing environmentally friendly methods. One such approach starts from succinic anhydride (B1165640) and involves a key coupling step facilitated by ultrasonochemical solid-liquid phase transfer catalysis. mdpi.org The ability of BTCA to act as a ligand has also been explored, with studies showing its capacity to bind with metal ions like zinc to form coordination polymers. wikipedia.org

| Compound | Key Research Area | Notable Applications | References |

|---|---|---|---|

| Butane-1,2,3,4-tetracarboxylic acid (BTCA) | Textile finishing, Materials science | Formaldehyde-free durable press agent for cotton, cross-linking agent for nanocellulose membranes, precursor for polyimides and coordination polymers. | sigmaaldrich.commdpi.orgfishersci.noresearchgate.netwikipedia.org |

| Polycarboxylates (general) | Polymer chemistry, Construction materials | Dispersing agents (superplasticizers) in concrete, components of various polymer formulations. |

Advanced Applications in Materials Science and Engineering

Application as Cross-linking Agents and Hardeners in Polymer Synthesis

Triethyl butane-1,2,4-tricarboxylate, and more commonly its parent acid, 1,2,4-butanetricarboxylic acid (formed via hydrolysis), are effective cross-linking agents for polymers. Cross-linking is a chemical process that forms covalent bonds between polymer chains, converting a collection of individual chains into a single, continuous three-dimensional network. This structural change dramatically enhances the material's properties.

In thermosetting polymers such as epoxy resins, the carboxylic acid groups derived from the ester can react with the epoxy rings or hydroxyl groups present on the polymer chains. This reaction forms ester linkages that bridge the polymer backbones. As a hardener, the compound initiates and participates in the curing process, transforming the liquid resin into a hard, infusible solid. The trifunctional nature of the molecule allows it to connect three different polymer chains or segments, leading to a high cross-link density. This high density is crucial for achieving superior thermal and mechanical properties in the final product. researchgate.net The process is particularly valued in creating formaldehyde-free systems, addressing environmental and safety concerns associated with traditional cross-linking agents. researchgate.net

Table 1: Impact of Cross-linking with Butanetricarboxylate Derivatives on Polymer Properties

| Property | Effect of Cross-linking | Scientific Rationale |

| Mechanical Strength | Increased | Covalent bonds prevent polymer chains from sliding past each other under stress. |

| Thermal Stability | Increased | The 3D network structure requires more energy to break down than individual polymer chains. |

| Chemical Resistance | Improved | The dense network structure restricts the penetration of solvents and other chemicals. |

| Hardness | Increased | The rigid network structure resists surface indentation and abrasion. |

| Solubility | Decreased | The cross-linked polymer becomes insoluble, though it may swell in compatible solvents. |

Integration into Functional Polymer Materials

The incorporation of this compound into polymer structures is a key strategy for developing advanced functional materials. It can be used as a monomer or an additive to impart specific properties to the final product.

While this compound is not inherently photosensitive, its structure provides an ideal scaffold for creating photosensitive polymers. By being integrated into a polymer backbone, its three carboxylate functional groups (after hydrolysis) serve as anchor points. Photosensitive moieties can then be grafted onto these sites through esterification or other coupling reactions. This allows for precise control over the density and distribution of photo-active groups within the polymer matrix, enabling the development of materials for applications such as photolithography, data storage, and light-responsive coatings.

In the field of biomedical materials, this compound is a valuable monomer for synthesizing biodegradable polymers. Polyesters created using this compound contain ester linkages that are susceptible to hydrolysis under physiological conditions. This controlled degradation is essential for applications such as:

Drug Delivery Systems: The polymer matrix can encapsulate a therapeutic agent, which is then released as the polymer gradually breaks down in the body.

Sutures and Surgical Implants: Materials that degrade and are absorbed by the body over time eliminate the need for a second surgery for removal. The precursor molecule can be valuable in creating these materials for biomedical applications. smolecule.com

The performance of polymeric membranes for separation processes like filtration or gas separation can be significantly enhanced by incorporating this compound. When blended into the membrane's polymer matrix, the polar ester groups can increase the material's hydrophilicity. This improves water flux in ultrafiltration and reverse osmosis membranes. Furthermore, the compound's ability to act as a cross-linking agent (as described in 6.1) can be used to precisely control the membrane's pore size and architecture. This cross-linking also enhances the mechanical strength and thermal stability of the membrane, making it more durable under harsh operating conditions. researchgate.net

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is an important organic precursor for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. capes.gov.br In the synthesis process, the ester is typically hydrolyzed in situ to yield the butanetricarboxylate ligand. This organic linker then self-assembles with metal ions or metal clusters to form highly ordered, porous crystalline structures. frontiersin.orgnih.gov

The design of MOFs is a key aspect of reticular chemistry, where the final structure and properties are dictated by the geometry of the building blocks and the conditions of synthesis. nih.govresearchgate.net The use of a flexible, aliphatic ligand like butanetricarboxylate, as opposed to more common rigid aromatic linkers, introduces unique structural possibilities. rsc.org

Several key principles govern the design and resulting diversity of butanetricarboxylate-based MOFs:

Choice of Metal Node: The coordination number and preferred geometry of the metal ion are critical. High-valent metal ions like Zr(IV), Cr(III), and Fe(III) tend to form strong bonds with carboxylate oxygen atoms, leading to highly stable MOFs. rsc.orgresearchgate.netnih.gov In contrast, divalent transition metals like Zn(II) or Cu(II) may offer different coordination environments and topologies. rsc.org

Ligand Flexibility: The flexible butane (B89635) backbone of the linker can adopt various conformations, allowing it to bridge metal centers in numerous ways. This adaptability can lead to the formation of complex and interpenetrated frameworks that are not accessible with rigid ligands. rsc.orgresearchgate.net

Coordination Chemistry: Carboxylate groups can coordinate to metal ions in multiple modes (e.g., monodentate, bidentate, bridging), and the three distinct carboxylate groups on the butanetricarboxylate ligand can engage in different binding modes simultaneously. This versatility contributes significantly to the vast structural diversity observed in these materials. frontiersin.orgnih.gov

Synthetic Conditions: The final structure can be programmed by carefully controlling parameters such as temperature, solvent systems, and pH. The use of "modulators"—competing ligands like acetic acid added to the synthesis mixture—can influence the kinetics of crystal formation and direct the assembly toward a specific, desired topology out of many possibilities. frontiersin.org

Table 2: Design Principles for Butanetricarboxylate-Based MOFs

| Design Principle | Influence on MOF Structure | Example Outcome |

| Metal Ion Geometry | Dictates the geometry of the secondary building unit (SBU) and overall network topology. researchgate.net | Octahedral metal ions can lead to cubic or diamondoid networks. |

| Ligand Flexibility | Allows for the formation of complex, non-rigid frameworks and interpenetration. rsc.org | Can result in novel topologies not achievable with rigid linkers. |

| Coordination Mode | The varied binding of carboxylate groups (monodentate, bidentate) creates diverse SBUs. nih.gov | Formation of 1D chains, 2D layers, or 3D frameworks from the same building blocks. |

| Use of Modulators | Competes with the primary ligand, altering crystallization kinetics to favor specific phases. frontiersin.org | Systematic control over which of several possible crystal structures is formed. |

The rational application of these principles allows chemists to design and synthesize butanetricarboxylate-based MOFs with tailored pore sizes, chemical functionalities, and topologies for targeted applications in gas storage, catalysis, and separation. nih.govresearchgate.net

Tuning of MOF Properties through Ligand Modification

The design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties is a burgeoning field in materials science. The ability to tune characteristics such as pore size, stability, and catalytic activity lies in the judicious selection and modification of the organic linkers that, along with metal ions or clusters, form the framework's structure. mdpi.comrsc.org Tricarboxylate linkers, in particular, are valuable for creating highly connected and robust MOFs. nih.gov

While specific research on MOFs constructed from this compound or its parent acid is not extensively reported, the principles of MOF design using similar aliphatic tricarboxylate ligands provide a strong basis for understanding its potential. The use of ligands with a purely aliphatic backbone, like butane-1,2,4-tricarboxylic acid, can impart unique properties to MOFs compared to their widely studied aromatic counterparts. mdpi.comresearchgate.net

The conformational flexibility of aliphatic chains can lead to the formation of dynamic frameworks that may respond to external stimuli, a property less common in MOFs with rigid aromatic linkers. mdpi.com The nature of the aliphatic backbone—its length and the position of the carboxylate groups—directly influences the geometry and connectivity of the resulting MOF, thereby dictating its topology and pore structure. mdpi.comrsc.org

Furthermore, the introduction of functional groups onto the linker is a key strategy for tuning MOF properties. nih.govresearchgate.net In the case of this compound, the ethyl ester groups could be hydrolyzed post-synthesis to expose the carboxylic acid functionalities within the MOF pores. This post-synthetic modification can alter the surface chemistry of the pores, enhancing their affinity for specific molecules or introducing catalytic sites. researchgate.net The choice of metal ion is also a critical factor, as different metals will have varying coordination preferences with the carboxylate groups, leading to a diversity of potential framework structures. rsc.orgrsc.org

Role in Surface Chemistry and Adsorption Phenomena (e.g., PBTC in scale inhibition)

A significant application related to the butane-1,2,4-tricarboxylate structure is in the field of surface chemistry, specifically as a scale inhibitor. The closely related compound, 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC), is a widely used and highly effective inhibitor of mineral scale formation, such as calcium carbonate (CaCO₃) and barium sulfate (B86663) (BaSO₄), in industrial water systems. nih.govirowater.comonepetro.org The effectiveness of PBTC is intrinsically linked to the adsorption of its functional groups onto the surfaces of nascent mineral crystals, a process where the butane-1,2,4-tricarboxylate backbone plays a crucial structural role.

The mechanism of scale inhibition by PBTC involves a multi-faceted interaction with the forming scale crystals. The phosphonate (B1237965) and carboxylate groups within the PBTC molecule act as active sites that adsorb onto the growth sites of the mineral crystals. researchgate.netmdpi.com This adsorption process disrupts the regular crystal lattice formation, leading to distorted and less stable crystals that are less likely to adhere to surfaces and form hard scale. researchgate.net

The adsorption is a chemisorption process, forming a monolayer on the crystal surface. nih.govresearchgate.net Both the phosphonate and the carboxylate moieties contribute to this process. Molecular dynamics simulations have shown that the oxygen atoms of the carboxyl groups have a strong affinity for the surfaces of minerals. nih.gov The combined presence of both phosphonic acid and carboxylic acid groups in PBTC enhances its chelating ability with cations like Ca²⁺, further inhibiting scale formation. irowater.commdpi.com

The effectiveness of PBTC as a scale inhibitor is dependent on various factors, including its concentration, the temperature, and the chemical composition of the water. Research has provided detailed data on the performance of PBTC under different conditions.

Detailed Research Findings on PBTC Scale Inhibition

Calcium Carbonate (CaCO₃) Scale Inhibition:

Studies have demonstrated the high efficiency of PBTC in preventing the precipitation of calcium carbonate. The inhibition efficiency is concentration-dependent, with higher concentrations generally leading to better performance up to a certain threshold.

| PBTC Concentration (ppm) | CaCO₃ Inhibition Efficiency (%) | Reference |

|---|---|---|

| 15 | ~35 | nih.gov |

| 30 | ~40 | nih.gov |

| 60 | ~44 | nih.gov |

| 4 | 93.9 - 100 | irowater.com |

The performance of PBTC can also be affected by water chemistry. For instance, an increase in calcium ion and alkalinity levels can decrease the scale inhibition rate. irowater.com

Barium Sulfate (BaSO₄) Scale Inhibition:

Barium sulfate is another common and troublesome scale in industrial settings. The performance of scale inhibitors against BaSO₄ can be influenced by temperature. Interestingly, some phosphonate inhibitors show reduced effectiveness at lower temperatures, which is a critical consideration for applications such as subsea oil and gas production. researchgate.net However, polymers containing carboxylic and sulfonic acid groups have shown improved performance under such conditions. The structural features of PBTC, combining both phosphonate and carboxylate groups, make it a subject of interest for these challenging environments. While detailed quantitative data for PBTC against barium sulfate is less consistently reported in readily available literature, studies on similar phosphonate and carboxylate-based inhibitors show that their effectiveness is highly dependent on the specific conditions. mdpi.comhw.ac.uk

Biological and Biomedical Research Potentials

Investigation of Potential Biological and Therapeutic Properties of Butane-1,2,4-tricarboxylate Derivatives

The therapeutic potential of butane-1,2,4-tricarboxylate derivatives is an active area of research. A significant focus has been on developing compounds that can interact with biological targets to elicit a therapeutic effect. The core structure allows for modification and the introduction of various functional groups, leading to a wide array of derivatives with diverse properties. These derivatives are being explored for their ability to modulate enzyme activity and exhibit antimicrobial properties, which are foundational to developing new therapeutic agents.

Relevance in Glycochemistry and Medicinal Chemistry Research

In medicinal chemistry, the butane-1,2,4-tricarboxylate scaffold is valuable for creating new molecular entities. Its derivatives, particularly those containing nitrogen, such as succinimides, are considered important building blocks. nih.gov The use of succinimide (B58015) derivatives is seen as a strategic approach to enhance metabolic stability and improve pharmacokinetic profiles of potential drug candidates. nih.gov This makes the butane-1,2,4-tricarboxylate backbone a relevant starting point for developing molecules with improved drug-like properties.

Enzyme Inhibition Studies (e.g., linked to succinimide derivatives)

A notable area of investigation for butane-1,2,4-tricarboxylate derivatives is their role as enzyme inhibitors. Succinimide derivatives, which can be synthesized from the butane-1,2,4-tricarboxylate structure, have been studied for their ability to inhibit various enzymes.

Research has demonstrated that succinimide derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. nih.gov Studies have shown that these compounds can competitively inhibit AChE, with their inhibitory potency influenced by the type and size of substituents on the succinimide ring. nih.gov For instance, derivatives with methyl substituents have been found to be more potent inhibitors than those with ethyl substituents. nih.gov

In addition to cholinesterases, succinimide derivatives have been evaluated for their inhibitory effects on other enzymes, such as α-amylase and α-glucosidase, which are relevant targets in diabetes management. nih.gov One study identified a succinimide derivative, MSJ10, as having the highest α-amylase inhibition with an IC₅₀ value of 16.62 μM. nih.gov

Table 1: Enzyme Inhibition Data for Succinimide Derivatives

| Derivative | Target Enzyme | IC₅₀ Value (μM) | Type of Inhibition |

|---|---|---|---|

| Succinimide Derivative (I) | Acetylcholinesterase (AChE) | ~31,000 | Competitive |

| Succinimide Derivative (II) | Acetylcholinesterase (AChE) | ~29,000 | Competitive |

| MSJ10 | α-Amylase | 16.62 | - |

| MSJ10 | Acetylcholinesterase (AChE) | 4.97 | - |

| MSJ10 | Butyrylcholinesterase (BChE) | 10.72 | - |

Exploration of Antifungal Activity in Analogues

Analogues of butane-1,2,4-tricarboxylate, particularly those incorporating a 1,2,4-triazole (B32235) ring, have been a major focus of antifungal research. nih.gov The 1,2,4-triazole moiety is a well-established pharmacophore in many commercial antifungal drugs. nih.gov

Researchers have synthesized and tested numerous 1,2,4-triazole derivatives against a variety of pathogenic fungi. nih.govresearchgate.netmdpi.com These studies have shown that many of these compounds exhibit significant antifungal activity against fungal strains like Botrytis cinerea, Candida albicans, Aspergillus niger, and Trichophyton rubrum. nih.govmdpi.comsphinxsai.com The effectiveness of these compounds is often compared to standard antifungal agents like fluconazole. researchgate.netsphinxsai.com For example, certain novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives showed significant inhibition rates against various Botrytis cinerea species. nih.gov Another study found that trisubstituted 1,2,3-triazole analogues were promising antifungal agents, with one compound, GKV15, showing high activity against several fungal strains with MIC values as low as 0.49 µg/mL. mdpi.com

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Analogues

| Compound/Analogue | Fungal Strain | Activity Measure | Result |

|---|---|---|---|

| Compound 5o | Cucumber Botrytis cinerea | Inhibition Rate | 80.38% |

| Compound 4 | Strawberry Botrytis cinerea | Inhibition Rate | 82.68% |

| GKV15 | Candida tropicalis | MIC | 0.49 µg/mL |

| GKV15 | Candida albicans | MIC | 0.98 µg/mL |

| Nortopsentin Analogue 26d | Cercospora arachidicola Hori | - | More fungicidal than Chlorothalonil |

Data compiled from various antifungal screening studies. nih.govnih.govmdpi.com

Environmental Chemistry and Degradation Pathways

Biodegradation Studies of Butane-1,2,4-tricarboxylate Derivatives (e.g., PBTC)

Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are generally resistant to chemical and enzymatic degradation. nih.govresearchgate.net However, various microorganisms have evolved pathways to utilize these compounds as nutrient sources, particularly in phosphate-limited environments. researchgate.netmsu.ru The biodegradation of phosphonates can occur through hydrolytic, oxidative, or radical-based mechanisms. nih.govresearchgate.net

Biodegradation in Aquatic Environments (River Water, Sediment)

The presence and biodegradation of PBTC have been investigated in aquatic systems. While phosphonates are found in aquatic environments, their concentration is generally lower than in wastewater. nih.gov Studies have shown that the biodegradation of phosphonates in aquatic environments is possible, although it can be a slow process. The rate of degradation is influenced by various factors, including the microbial community present, nutrient availability, and the presence of other organic matter. nih.govconicet.gov.ar

Research on the biodegradation of other complex organic molecules in river sediments has demonstrated that microbial communities in these environments are capable of degrading persistent pollutants. For example, studies on polychlorinated biphenyls (PCBs) in river sediments have shown significant degradation by native microbial consortia under both aerobic and anaerobic conditions. researchgate.net While specific quantitative data for PBTC biodegradation in river water and sediment is limited in publicly available literature, the principles of microbial degradation of complex organic compounds in these environments are well-established.

Table 1: General Observations on Phosphonate (B1237965) Biodegradation in Aquatic Environments

| Environment | Observation | Influencing Factors | Relevant Compounds |

| River Water | Potential for biodegradation by native microbial populations. | Nutrient availability (especially phosphate), microbial community composition. | General Phosphonates, PCBs |

| Sediment | Can act as a sink for phosphonates; degradation is possible by sediment-dwelling microorganisms. | Redox potential, organic matter content, bioavailability of the compound. | General Phosphonates, PCBs |

Biodegradation in Terrestrial Environments (Agricultural Soils)

In terrestrial environments, the biodegradation of phosphonates is also primarily a microbial process. nih.gov The study of phosphonate degradation in soil has often focused on herbicides like glyphosate, but the fundamental mechanisms are relevant to other phosphonates like PBTC. nih.gov The ability of soil microorganisms to degrade phosphonates is influenced by factors such as soil type, pH, organic matter content, and the presence of other nutrients. researchgate.net

The bioavailability of phosphonates in soil can be limited by their strong adsorption to soil particles, which can reduce the rate of biodegradation. researchgate.net However, studies have shown that various soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to break the C-P bond and utilize phosphonates as a phosphorus source. nih.govmsu.ru For instance, research on the degradation of organophosphate pesticides in agricultural soils has demonstrated that indigenous microbial populations can effectively break down these compounds. nih.gov

Table 2: Factors Influencing Phosphonate Biodegradation in Terrestrial Environments

| Factor | Influence on Biodegradation |

| Soil Type | Affects microbial diversity and bioavailability of compounds. researchgate.net |

| pH | Can influence microbial activity and the chemical speciation of phosphonates. |

| Organic Matter | Can serve as a co-substrate for microbial growth and affect compound sorption. researchgate.net |

| Nutrient Availability | The presence of easily metabolizable phosphorus sources can inhibit phosphonate degradation. researchgate.net |

Identification and Enrichment of Degrading Microbial Strains

The isolation and characterization of microorganisms capable of degrading phosphonates are crucial for understanding the biodegradation process. researchgate.net Enrichment culture techniques are commonly used to isolate such microorganisms from environmental samples like soil and water. researchgate.netnih.gov This involves providing the target compound as a sole source of a limiting nutrient, such as phosphorus, to select for organisms with the desired metabolic capabilities. researchgate.net

Several bacterial genera have been identified as being capable of degrading phosphonates, including Pseudomonas, Bacillus, Arthrobacter, and Rhodococcus. msu.ruresearchgate.net These bacteria often possess the C-P lyase enzyme system, which is responsible for cleaving the carbon-phosphorus bond in a variety of phosphonates. nih.govmsu.ru Fungi have also been shown to participate in the degradation of organophosphorus compounds in soil. nih.gov While specific strains that degrade PBTC are not extensively documented in readily available literature, the broader knowledge of phosphonate-degrading microbes provides a strong indication of the types of organisms likely involved.

Table 3: Examples of Phosphonate-Degrading Microbial Genera

| Microbial Genus | Environment of Isolation | Degradation Capability |

| Pseudomonas | Soil, Water | Degradation of various phosphonates. msu.ru |

| Bacillus | Soil | Degradation of organophosphates. researchgate.net |

| Arthrobacter | Soil | C-P lyase activity. msu.ru |

| Rhodococcus | Soil | Degradation of various hydrocarbons and potential for phosphonate degradation. nih.gov |

Abiotic Degradation Mechanisms and Environmental Fate

In addition to biodegradation, abiotic processes can contribute to the transformation of phosphonates in the environment. nih.gov The environmental fate of a chemical is determined by a combination of transport and transformation processes. cdc.govepa.gov